molecular formula C12H21N3O2 B2612086 [1-(1,4-Dimethyl-1H-imidazol-2-YL)-ethyl]-carbamic acid tert-butyl ester CAS No. 887344-31-2

[1-(1,4-Dimethyl-1H-imidazol-2-YL)-ethyl]-carbamic acid tert-butyl ester

Cat. No.: B2612086
CAS No.: 887344-31-2
M. Wt: 239.319
InChI Key: OOFMNVSHHSUBLC-UHFFFAOYSA-N
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Description

[1-(1,4-Dimethyl-1H-imidazol-2-YL)-ethyl]-carbamic acid tert-butyl ester: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of an imidazole ring substituted with dimethyl groups and an ethyl linkage to a carbamic acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(1,4-Dimethyl-1H-imidazol-2-YL)-ethyl]-carbamic acid tert-butyl ester typically involves the reaction of 1,4-dimethylimidazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product separation can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

[1-(1,4-Dimethyl-1H-imidazol-2-YL)-ethyl]-carbamic acid tert-butyl ester: can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran at low temperatures.

    Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Conversion to the corresponding alcohol.

    Substitution: Formation of carbamate derivatives with various functional groups.

Scientific Research Applications

[1-(1,4-Dimethyl-1H-imidazol-2-YL)-ethyl]-carbamic acid tert-butyl ester: has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of [1-(1,4-Dimethyl-1H-imidazol-2-YL)-ethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, modulating their activity. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

[1-(1,4-Dimethyl-1H-imidazol-2-YL)-ethyl]-carbamic acid tert-butyl ester: can be compared with other carbamate derivatives and imidazole-containing compounds:

    Similar Compounds: Carbamic acid methyl ester, carbamic acid ethyl ester, 1-methylimidazole, 1,2-dimethylimidazole.

    Uniqueness: The combination of the imidazole ring with the carbamate ester provides unique chemical properties, such as enhanced stability and specific reactivity towards biological targets.

This compound’s unique structure and reactivity make it a valuable tool in various scientific and industrial applications.

Properties

IUPAC Name

tert-butyl N-[1-(1,4-dimethylimidazol-2-yl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O2/c1-8-7-15(6)10(13-8)9(2)14-11(16)17-12(3,4)5/h7,9H,1-6H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOFMNVSHHSUBLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=N1)C(C)NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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